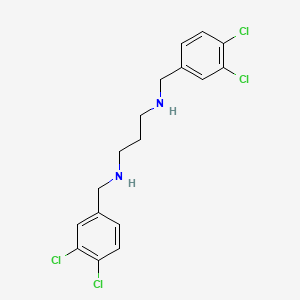

N(1),N(3)-Bis(3,4-dichlorobenzyl)-1,3-propanediamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N(1),N(3)-Bis(3,4-dichlorobenzyl)-1,3-propanediamine is an organic compound characterized by the presence of two 3,4-dichlorobenzyl groups attached to a 1,3-propanediamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(1),N(3)-Bis(3,4-dichlorobenzyl)-1,3-propanediamine typically involves the reaction of 3,4-dichlorobenzyl chloride with 1,3-propanediamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

2 (3,4-dichlorobenzyl chloride) + 1,3-propanediamine→this compound+2HCl

The reaction is typically conducted in an organic solvent such as dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N(1),N(3)-Bis(3,4-dichlorobenzyl)-1,3-propanediamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines with fewer chlorines.

Substitution: The chlorobenzyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Chemistry

In chemistry, N(1),N(3)-Bis(3,4-dichlorobenzyl)-1,3-propanediamine is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of dichlorobenzyl groups on biological systems. It may serve as a model compound for understanding the interactions between similar structures and biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with biological receptors or enzymes, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used as a precursor for the synthesis of polymers, resins, and other materials. Its dichlorobenzyl groups provide unique properties that can be exploited in various industrial processes.

Mechanism of Action

The mechanism by which N(1),N(3)-Bis(3,4-dichlorobenzyl)-1,3-propanediamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, potentially inhibiting or activating their functions. The dichlorobenzyl groups can enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

- N(1),N(3)-Bis(2,4-dichlorobenzyl)-1,3-propanediamine

- N(1),N(3)-Bis(3,5-dichlorobenzyl)-1,3-propanediamine

- N(1),N(3)-Bis(3,4-difluorobenzyl)-1,3-propanediamine

Uniqueness

N(1),N(3)-Bis(3,4-dichlorobenzyl)-1,3-propanediamine is unique due to the specific positioning of the chlorine atoms on the benzyl groups. This positioning can influence the compound’s reactivity and interactions with biological targets, potentially leading to distinct properties and applications compared to similar compounds.

Biological Activity

N(1),N(3)-Bis(3,4-dichlorobenzyl)-1,3-propanediamine is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C17H18Cl4N2

- Molecular Weight : 361.25 g/mol

- CAS Number : 251413

The compound features two 3,4-dichlorobenzyl groups attached to a central 1,3-propanediamine backbone. This structural configuration is significant for its biological activity.

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. The presence of the dichlorobenzyl moiety enhances its ability to disrupt bacterial cell membranes.

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit tumor growth in certain cancer models by inducing apoptosis in malignant cells. The mechanism appears to involve the modulation of apoptotic pathways and interference with cell cycle progression.

Biological Activity Data

Case Studies

-

Antimicrobial Efficacy :

In a study examining the antimicrobial efficacy of various derivatives of propanediamines, this compound was found to be particularly effective against multidrug-resistant strains of Staphylococcus aureus. The study highlighted its potential as a lead compound for developing new antibiotics in light of rising antibiotic resistance. -

Anticancer Activity :

A recent investigation into the anticancer properties of this compound revealed that it effectively inhibits the proliferation of MCF-7 breast cancer cells. The study utilized flow cytometry to analyze cell cycle changes and found significant G0/G1 phase arrest along with increased apoptosis markers.

Toxicological Profile

While the compound shows promise in various biological activities, understanding its safety profile is crucial. Toxicological assessments indicate that at therapeutic doses, this compound exhibits low toxicity in mammalian cell lines. However, further studies are warranted to evaluate long-term effects and potential organ-specific toxicity.

Properties

CAS No. |

6952-98-3 |

|---|---|

Molecular Formula |

C17H18Cl4N2 |

Molecular Weight |

392.1 g/mol |

IUPAC Name |

N,N'-bis[(3,4-dichlorophenyl)methyl]propane-1,3-diamine |

InChI |

InChI=1S/C17H18Cl4N2/c18-14-4-2-12(8-16(14)20)10-22-6-1-7-23-11-13-3-5-15(19)17(21)9-13/h2-5,8-9,22-23H,1,6-7,10-11H2 |

InChI Key |

XEHSYSDCVMIGHW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CNCCCNCC2=CC(=C(C=C2)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.